

# Spectroscopic and Synthetic Profile of Ethyl 2-formylisonicotinate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 2-formylisonicotinate*

Cat. No.: *B105856*

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## Introduction

**Ethyl 2-formylisonicotinate** (CAS No: 21908-08-7), with the molecular formula  $C_9H_9NO_3$ , is a key heterocyclic building block in medicinal chemistry and materials science.<sup>[1]</sup> Its bifunctional nature, possessing both an aldehyde and an ester group on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This document provides a detailed guide to its spectroscopic characteristics and a plausible synthetic protocol.

Due to the limited availability of direct experimental spectroscopic data for **Ethyl 2-formylisonicotinate** in the public domain, the data presented herein is a combination of information from available sources and predictions based on the analysis of structurally analogous compounds. These predictions are grounded in established principles of spectroscopic interpretation for heterocyclic and carbonyl-containing molecules.

## Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for **Ethyl 2-formylisonicotinate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Spectroscopic Data (Solvent:  $CDCl_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.1	Singlet	1H	Aldehyde proton (-CHO)
~8.9	Doublet	1H	Pyridine H6
~8.2	Doublet	1H	Pyridine H5
~7.9	Singlet	1H	Pyridine H3
~4.4	Quartet	2H	Methylene protons (-OCH <sub>2</sub> CH <sub>3</sub> )
~1.4	Triplet	3H	Methyl protons (-OCH <sub>2</sub> CH <sub>3</sub> )

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~192	Aldehyde Carbonyl (CHO)
~165	Ester Carbonyl (COO)
~155	Pyridine C2
~150	Pyridine C6
~145	Pyridine C4
~125	Pyridine C5
~122	Pyridine C3
~62	Methylene Carbon (-OCH <sub>2</sub> CH <sub>3</sub> )
~14	Methyl Carbon (-OCH <sub>2</sub> CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2820, ~2720	Medium	C-H stretch of aldehyde
~1730	Strong	C=O stretch of ester
~1700	Strong	C=O stretch of aldehyde
~1590, ~1470	Medium-Strong	C=C and C=N stretching of pyridine ring
~1250	Strong	C-O stretch of ester

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
179	[M] <sup>+</sup> (Molecular Ion)
150	[M - CHO] <sup>+</sup>
134	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
106	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of Ethyl 2-formylisonicotinate

A plausible synthetic route to **Ethyl 2-formylisonicotinate** involves the oxidation of the corresponding alcohol, Ethyl 2-(hydroxymethyl)isonicotinate. A common and effective method for this transformation is the use of manganese dioxide (MnO<sub>2</sub>) in a suitable organic solvent.

#### Procedure:

- Dissolution: Dissolve Ethyl 2-(hydroxymethyl)isonicotinate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl<sub>3</sub>).

- Oxidation: To the stirred solution, add activated manganese dioxide ( $\text{MnO}_2$ , ~5-10 equivalents).
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the solvent used for the reaction.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Ethyl 2-formylisonicotinate**.

## Spectroscopic Analysis

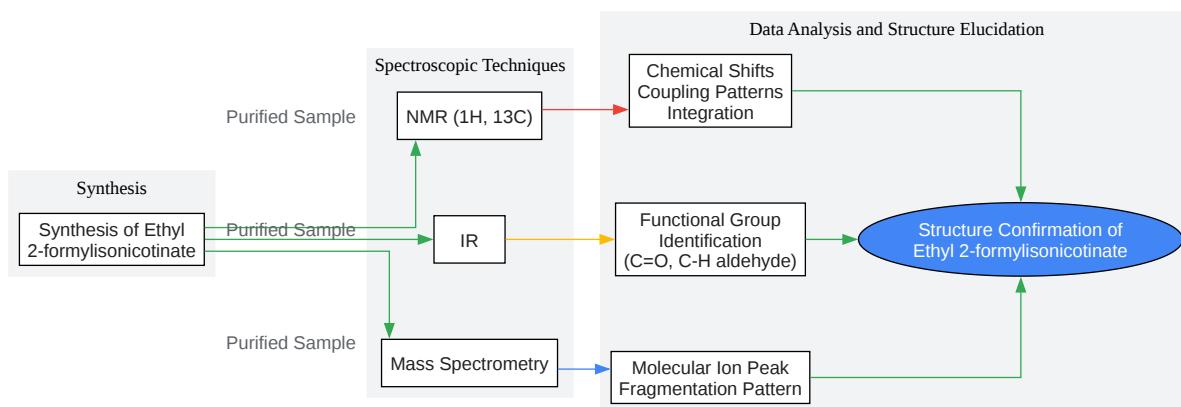
Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced directly or via a gas chromatograph (GC-MS).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of **Ethyl 2-formylisonicotinate**.



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Caption: Logical workflow for the synthesis and spectroscopic confirmation of **Ethyl 2-formylisonicotinate**.

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## References

- 1. Ethyl 2-formylisonicotinate|CAS 21908-08-7 [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 2-formylisonicotinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105856#spectroscopic-data-nmr-ir-ms-of-ethyl-2-formylisonicotinate>

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